1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by its azetidine ring, which is a four-membered nitrogen-containing ring The presence of the trifluoroethyl group and the propenone moiety adds to its chemical uniqueness and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process involving the formation of the azetidine ring followed by the introduction of the trifluoroethyl and propenone groups. One common method involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions to form the azetidine ring. Subsequent alkylation with 2,2,2-trifluoroethyl bromide introduces the trifluoroethyl group. Finally, the propenone moiety can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoroethyl group.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Alcohols or alkanes are common products.
Substitution: The resulting products depend on the nucleophile used, leading to various substituted azetidines.
Scientific Research Applications
Chemistry: In chemistry, 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in the development of new therapeutics.
Industry: Industrially, this compound could be used in the synthesis of agrochemicals, polymers, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance binding affinity and selectivity, while the azetidine ring may provide structural rigidity and influence the compound’s overall conformation.
Comparison with Similar Compounds
- 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]ethanone
- 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]butan-2-one
Comparison: Compared to similar compounds, 1-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one stands out due to the presence of the propenone moiety, which introduces additional reactivity and potential for further functionalization. This makes it a more versatile intermediate for the synthesis of complex molecules. The trifluoroethyl group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development.
Properties
IUPAC Name |
1-[3-methyl-3-(2,2,2-trifluoroethyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c1-3-7(14)13-5-8(2,6-13)4-9(10,11)12/h3H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJBZXOONDKKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C=C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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